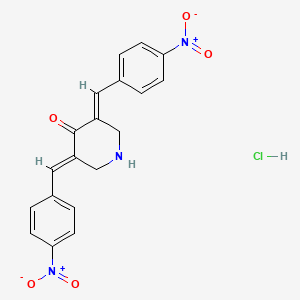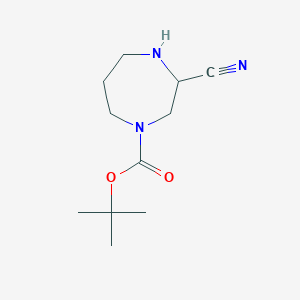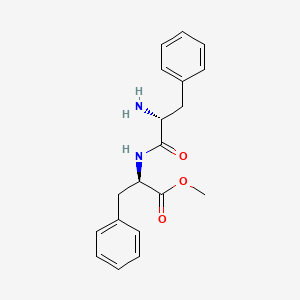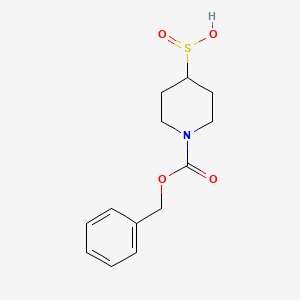
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is a synthetic organic compound that belongs to the class of piperidones. This compound is characterized by the presence of two nitrobenzylidene groups attached to a piperidin-4-one core. It is often studied for its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride typically involves a multi-step reaction process. One common method is the Claisen-Schmidt condensation reaction, where 4-nitrobenzaldehyde reacts with piperidin-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and piperidin-4-one core allow it to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cellular metabolism or signal transduction pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Similar structure but with methoxy groups instead of nitro groups.
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one: Contains fluorobenzylidene groups instead of nitrobenzylidene groups.
1-(3-Chloropropyl)-3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Contains a chloropropyl group and methoxybenzylidene groups.
Uniqueness
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. The nitro groups enhance the compound’s reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H16ClN3O5 |
|---|---|
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C19H15N3O5.ClH/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27;/h1-10,20H,11-12H2;1H/b15-9+,16-10+; |
Clave InChI |
GANWIDGZWMBDOJ-XETSTSIRSA-N |
SMILES isomérico |
C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-].Cl |
SMILES canónico |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)


![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)







![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)


